tert-Butylbicyclophosphorothionate

GABA-A receptor pharmacology Radioligand binding Neuropharmacology

tert-Butylbicyclophosphorothionate (TBPS; CAS 70636-86-1) is a bicyclophosphorus ester cage convulsant that acts as a non-competitive antagonist at the γ-aminobutyric acid type A (GABA-A) receptor chloride channel complex. The compound binds with high affinity (Kd = 25.1 ± 5.6 nM in rat brain membranes) to the picrotoxinin/convulsant site located within or closely associated with the chloride ionophore, making its [35S]-radiolabeled form a widely utilized biochemical probe for characterizing GABA-A receptor function and allosteric modulation.

Molecular Formula C8H15O3PS
Molecular Weight 222.24 g/mol
CAS No. 70636-86-1
Cat. No. B1221009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butylbicyclophosphorothionate
CAS70636-86-1
Synonymst-butylbicyclophosphorothionate
TBPS
tert-BBCP
tert-butylbicyclophosphorothionate
Molecular FormulaC8H15O3PS
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C12COP(=S)(OC1)OC2
InChIInChI=1S/C8H15O3PS/c1-7(2,3)8-4-9-12(13,10-5-8)11-6-8/h4-6H2,1-3H3
InChIKeyVTBHBNXGFPTBJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butylbicyclophosphorothionate (TBPS, CAS 70636-86-1): High-Affinity Radioligand for GABA-A Receptor Chloride Channel Research


tert-Butylbicyclophosphorothionate (TBPS; CAS 70636-86-1) is a bicyclophosphorus ester cage convulsant that acts as a non-competitive antagonist at the γ-aminobutyric acid type A (GABA-A) receptor chloride channel complex [1]. The compound binds with high affinity (Kd = 25.1 ± 5.6 nM in rat brain membranes) to the picrotoxinin/convulsant site located within or closely associated with the chloride ionophore, making its [35S]-radiolabeled form a widely utilized biochemical probe for characterizing GABA-A receptor function and allosteric modulation [2].

Why tert-Butylbicyclophosphorothionate Cannot Be Replaced by Other Cage Convulsants or Chloride Channel Probes


Substituting TBPS with structurally related convulsants such as picrotoxinin or alternative cage compounds like TBOB is not scientifically valid due to quantifiable differences in binding affinity, species selectivity, and functional efficacy. While picrotoxinin shares the same binding site, its affinity for the [35S]TBPS-labeled site in rat brain is substantially lower (IC50 = 1.7 µM vs. TBPS Kd = 25.1 nM) [1][2]. Furthermore, bicyclophosphate analogs including TBPS exhibit up to three orders of magnitude greater affinity for rat brain over Torpedo electric organ chloride channels, whereas lindane shows the opposite selectivity profile [3]. These marked differences in binding parameters and pharmacological profiles mean that experimental outcomes obtained with TBPS cannot be extrapolated to other convulsant ligands without independent validation.

Quantitative Evidence Supporting the Selection of tert-Butylbicyclophosphorothionate Over Closest Analogs


Superior Binding Affinity for Mammalian GABA-A Receptors vs. Picrotoxinin

TBPS exhibits approximately 68-fold higher affinity for the picrotoxinin/convulsant site of rat brain GABA-A receptors compared to picrotoxinin itself. Saturation binding experiments using [35S]TBPS in rat brain membranes yielded an apparent dissociation constant (Kd) of 25.1 ± 5.6 nM [1]. In contrast, picrotoxinin competitively inhibits [35S]TBPS binding with an IC50 of 1.7 µM (1,700 nM) [2]. This substantial difference in target engagement makes [35S]TBPS the preferred radioligand for high-sensitivity detection of the convulsant site.

GABA-A receptor pharmacology Radioligand binding Neuropharmacology

Functional Chloride Channel Blockade Potency Confirmed Electrophysiologically

TBPS blocks spontaneous GABA-A receptor-mediated chloride channels with a functional IC50 of 55 nM in primary porcine pituitary cells [1]. This electrophysiologically determined potency aligns closely with its biochemical binding affinity (Kd = 25-55 nM), confirming that TBPS binding directly translates to channel blockade. The compound reduces channel opening probability by prolonging closed times without affecting single-channel conductance or open duration [1].

Electrophysiology Ion channel pharmacology Chloride flux

Marked Species Selectivity Distinguishes TBPS from Lindane and Other Chloride Channel Ligands

TBPS and related bicyclophosphate analogs display up to three orders of magnitude (1000-fold) greater affinity for rat brain GABA-A receptors compared to Torpedo electric organ chloride channels [1]. In stark contrast, lindane (γ-hexachlorocyclohexane) exhibits the opposite selectivity: it is ten times more potent in competing with [35S]TBPS binding in Torpedo electric organ than in rat brain [1]. This inverse selectivity profile establishes TBPS as a defining tool for discriminating between mammalian neuronal GABA-A receptor chloride channels and those of other species or tissue types.

Comparative pharmacology Species selectivity Insecticide research

Selective GABA-A Receptor Targeting with No Detectable Glycine Receptor Cross-Reactivity

TBPS binds selectively to the GABA-A receptor chloride channel complex with no detectable binding to the glycine receptor chloride channel. Autoradiographic mapping of [35S]TBPS binding sites in rat CNS shows distribution paralleling [3H]flunitrazepam (a GABA-A receptor ligand) but not [3H]strychnine (a glycine receptor antagonist) [1]. Furthermore, affinity purification of the glycine receptor on aminostrychnine-agarose resulted in almost complete removal of [35S]TBPS binding sites from the receptor preparation [1].

Receptor selectivity Glycine receptor CNS pharmacology

Enantiospecific Binding Profile Differs from TBIPPS in Mammalian Receptors

TBPS lacks a chiral center at the 3-position, whereas the closely related analog TBIPPS (tert-butyl(isopropyl)bicyclophosphorothionate) exhibits pronounced enantiospecificity. In rat receptors, (S)-(-)-TBIPPS (IC50 = 398 nM) is approximately 3-fold more potent than (R)-(+)-TBIPPS (IC50 = 1,220 nM) [1]. In contrast, housefly receptors show nearly equal potency for both enantiomers (S-TBIPPS IC50 = 104 nM; R-TBIPPS IC50 = 94.4 nM) [1]. TBPS, lacking this chiral substitution, provides a structurally simpler and more consistent binding profile across species, making it preferable for cross-species comparative studies where enantiospecific artifacts must be avoided.

Enantiospecificity Structure-activity relationship Insect GABA receptors

Potent Inhibition of GABA-Stimulated Chloride Influx: TBPS vs. TBOB and Picrotoxinin

In functional chloride influx assays using rat cerebral cortex membrane vesicles, TBPS and TBOB (t-butylbicycloorthobenzoate) are among the most potent cage convulsants examined. The 4-cyano-phenyl analog of TBOB was the most potent inhibitor (IC50 = 40 nM), with TBPS exhibiting comparable high potency in inhibiting GABA (100 µM)-stimulated 36Cl- uptake [1]. Picrotoxinin was less potent than both TBOB and TBPS in this functional assay [1]. Potencies in inhibiting chloride influx correlated significantly with [35S]TBPS binding inhibition (r = 0.96, P < 0.01), validating TBPS binding as a functional surrogate [1].

Chloride flux assay Functional antagonism Cage convulsants

Optimal Research and Industrial Applications for tert-Butylbicyclophosphorothionate Based on Quantitative Evidence


High-Sensitivity Radioligand Binding Assays for GABA-A Receptor Characterization

Due to its high affinity (Kd = 25.1 ± 5.6 nM) for the picrotoxinin/convulsant site [1], [35S]TBPS is the radioligand of choice for saturation binding and competition studies requiring superior signal-to-noise ratio. Its ~68-fold higher affinity compared to picrotoxinin [2] enables reliable detection in tissues with low receptor expression, making it ideal for regional brain mapping and receptor autoradiography [3].

Allosteric Modulator Screening at the GABA-A Receptor Chloride Channel

[35S]TBPS binding assays provide a biochemical readout that correlates strongly (r = 0.96) with functional chloride flux measurements [1]. The assay is responsive to positive allosteric modulators (barbiturates, etomidate, neurosteroids) which allosterically inhibit TBPS binding, and to negative modulators/convulsants which compete directly [2]. This enables medium-throughput screening of compounds that modulate GABA-A receptor chloride channel function without requiring electrophysiological setup [2].

Species-Selective Pharmacological Discrimination in Comparative Neurobiology

TBPS exhibits up to 1000-fold selectivity for mammalian (rat brain) over non-mammalian (Torpedo electric organ) chloride channels [1]. This property makes [35S]TBPS an essential tool for distinguishing between voltage-sensitive and receptor-gated chloride channels across species [1]. Studies requiring clear differentiation of mammalian neuronal GABA-A receptors from invertebrate or electric organ chloride channels should prioritize TBPS over non-selective ligands like lindane.

GABA-A Receptor Subunit Pharmacology and Mutagenesis Studies

TBPS acts as a non-competitive channel blocker at multiple GABA-A receptor alpha subunits (α1-α6) [1]. Its well-characterized binding site within the chloride channel pore makes it a valuable probe for studying the structural determinants of channel gating and blocker access. Combined with its lack of glycine receptor cross-reactivity [2], TBPS enables unambiguous attribution of observed effects to GABA-A receptor chloride channels in heterologous expression systems.

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